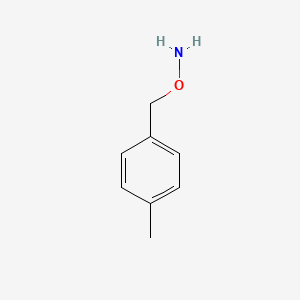

O-(4-methylbenzyl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

O-[(4-methylphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-10-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWXTMVARHZBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276914 | |

| Record name | O-(4-methylbenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83670-44-4 | |

| Record name | O-(4-methylbenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to O-(4-methylbenzyl)hydroxylamine and Related Analogs

The synthesis of this compound and its analogs can be achieved through various modern organic chemistry methodologies. These routes offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Mitsunobu Reaction Protocols and Optimizations

The Mitsunobu reaction is a versatile method for the synthesis of O-alkylhydroxylamines from the corresponding alcohols. nih.gov This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a hydroxylamine (B1172632) derivative. nih.govacsgcipr.org

In the context of preparing compounds like this compound, 4-methylbenzyl alcohol would be reacted with a suitable N-protected hydroxylamine, such as N-hydroxyphthalimide or N-hydroxysuccinimide, under Mitsunobu conditions. commonorganicchemistry.com The reaction proceeds via an in situ activation of the alcohol, followed by an SN2 displacement by the nitrogen of the hydroxylamine derivative. acsgcipr.org This method is known for its high efficiency and stereospecificity, often leading to an inversion of configuration at the alcohol's stereocenter. nih.govacsgcipr.org

Optimizations of the Mitsunobu reaction often focus on the choice of reagents and reaction conditions to improve yields and simplify purification. For instance, polymer-supported triphenylphosphine can be used to facilitate the removal of the phosphine oxide byproduct. commonorganicchemistry.com The choice between DEAD and DIAD can also influence the reaction outcome, with DIAD sometimes being preferred for its stability and ease of handling. nih.gov

A general procedure for a Mitsunobu reaction involves dissolving the alcohol, the N-protected hydroxylamine, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF). The azodicarboxylate is then added dropwise at a controlled temperature, often at 0 °C or room temperature. commonorganicchemistry.comnih.gov

Table 1: General Conditions for Mitsunobu Reaction

| Parameter | Condition |

| Alcohol | Typically primary or secondary |

| Nucleophile | N-hydroxyphthalimide, N-hydroxysuccinimide, etc. |

| Phosphine | Triphenylphosphine (PPh3) |

| Azodicarboxylate | DEAD or DIAD |

| Solvent | THF |

| Temperature | 0 °C to Room Temperature |

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, including the synthesis of N-aryl and N-alkyl hydroxylamines. organic-chemistry.orgnih.gov These methods offer a direct route to this compound by coupling a 4-methylbenzyl halide or triflate with a hydroxylamine derivative in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

The choice of ligand is crucial for the success of these reactions. Biaryl phosphine ligands, such as BippyPhos, have been shown to be particularly effective for the palladium-catalyzed coupling of hydroxylamines with aryl halides. organic-chemistry.orgnih.gov The reaction is typically carried out in a non-polar solvent like toluene (B28343) with a base, such as cesium carbonate (Cs2CO3), at elevated temperatures. organic-chemistry.org

These palladium-catalyzed methods are valued for their broad substrate scope and tolerance of various functional groups. organic-chemistry.org They provide a valuable alternative to classical methods, especially for the synthesis of more complex analogs. Research in this area continues to focus on the development of more active and versatile catalyst systems to expand the applicability of this methodology. rsc.org

Derivatization from Corresponding Alcohols

A straightforward and common method for the synthesis of this compound involves the derivatization of 4-methylbenzyl alcohol. chemicalbook.comsigmaaldrich.comsielc.com This can be achieved through a two-step process. First, the alcohol is converted into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

In the second step, the resulting sulfonate ester undergoes nucleophilic substitution with a protected hydroxylamine derivative, such as N-hydroxyphthalimide. The phthalimide (B116566) protecting group can then be removed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the desired this compound.

Alternatively, a direct alkylation of a hydroxylamine derivative with 4-methylbenzyl halide (e.g., 4-methylbenzyl bromide or chloride) can be employed. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com

Solid-Phase Synthesis Techniques for Hydroxylamine Compounds and Libraries

Solid-phase synthesis has become an invaluable tool for the rapid generation of libraries of compounds for drug discovery and other applications. lsu.edubeilstein-journals.orgnih.gov This technique can be adapted for the synthesis of O-substituted hydroxylamines, including this compound and its analogs. nih.gov

In a typical solid-phase approach, a suitable linker is attached to a solid support (resin). An amino acid or another building block is then coupled to the linker. For the synthesis of hydroxylamine derivatives, a building block containing a protected hydroxylamine functionality can be incorporated into the peptide chain. nih.gov The desired O-alkyl group, such as the 4-methylbenzyl group, can be introduced by reacting a resin-bound intermediate with 4-methylbenzyl bromide or a similar electrophile.

After the synthesis is complete, the target compound is cleaved from the solid support using a specific cleavage cocktail, often an acidic solution. lsu.edu The use of solid-phase synthesis allows for the efficient purification of the final product, as excess reagents and byproducts can be washed away from the resin-bound intermediate. This methodology is particularly advantageous for the preparation of a diverse range of analogs for structure-activity relationship studies.

Chemical Reactivity and Reaction Pathways

Oxime Formation and Reaction Kinetics

This compound readily reacts with aldehydes and ketones to form the corresponding O-substituted oximes. wikipedia.orgscribd.com This condensation reaction is a fundamental transformation in organic chemistry and is widely used for the characterization and derivatization of carbonyl compounds. wikipedia.org

The reaction proceeds through a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, forming a tetrahedral intermediate. ic.ac.uk This is typically the rate-determining step. Subsequent dehydration of the intermediate leads to the formation of the C=N double bond of the oxime. ic.ac.uk The reaction is often catalyzed by acid or base.

The kinetics of oxime formation are influenced by several factors, including the structure of the carbonyl compound, the nature of the hydroxylamine, the pH of the reaction medium, and the temperature. Generally, aldehydes react faster than ketones due to less steric hindrance around the carbonyl group. Electron-withdrawing groups on the carbonyl compound can enhance its reactivity towards nucleophilic attack.

Table 2: Factors Influencing Oxime Formation Kinetics

| Factor | Influence on Reaction Rate |

| Carbonyl Compound | Aldehydes > Ketones. Electron-withdrawing groups increase reactivity. |

| Hydroxylamine | Nucleophilicity of the nitrogen atom. |

| pH | Can be catalyzed by acid or base. |

| Temperature | Higher temperatures generally increase the reaction rate. |

| Solvent | Polarity of the solvent can affect the stability of intermediates. |

O-Alkylation Reactions

The primary synthetic route to this compound and related N,O-dialkylhydroxylamines (NODHAs) is through the O-alkylation of a suitable hydroxylamine precursor. researchgate.net This class of reaction involves the formation of a new carbon-oxygen bond by reacting a hydroxylamine derivative with an alkylating agent.

A common strategy involves the use of an N-protected hydroxylamine, which is then O-alkylated, followed by deprotection to yield the desired product. researchgate.net For instance, tert-butyl N-hydroxycarbamate can be O-alkylated with the methanesulfonate (B1217627) of the corresponding alcohol, followed by acidic N-deprotection to give the O-substituted hydroxylamine. Another approach is the direct alkylation of hydroxylamine itself or its salts, though this can sometimes lead to mixtures of N- and O-alkylated products. The chemoselectivity of the alkylation often depends on the substrate, the alkylating agent, and the reaction conditions. acs.org

The direct alkylation of pyrimidin-2(1H)-ones, for example, can yield a mixture of N- and O-alkylated products, with the ratio being dependent on the specific substrates used. acs.org In some cases, the choice of the leaving group on the alkylating agent is crucial; iodides are often more reactive than bromides or chlorides, leading to higher yields. nih.gov

Table 1: Selected O-Alkylation Methodologies for Hydroxylamine Derivatives

| Reactants | Alkylating Agent | Catalyst/Base | Conditions | Product Type | Reference |

| N-Hydroxyphthalimide | Diaryliodonium salts | - | Short reaction times | N-Aryloxyimides | organic-chemistry.org |

| tert-Butyl N-hydroxycarbamate | Alcohol mesylates | - | Two steps | O-Alkyl hydroxylamines | organic-chemistry.org |

| Carboxylic Acids | O-Alkylisoureas | - | Microwave-assisted | Carboxylic esters | organic-chemistry.org |

| Pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | Reflux in Acetone | O-Alkyl pyrimidine | acs.org |

Decomposition Pathways and Intermediate Formation

The stability and decomposition of hydroxylamine and its derivatives are of significant interest. While specific decomposition studies on this compound are not extensively documented, the pathways can be inferred from studies on analogous compounds. The thermal decomposition of hydroxylamine solutions can be explosive under certain conditions and is known to proceed through complex mechanisms. nih.gov Theoretical studies suggest that for hydroxylamine itself, simple unimolecular bond dissociations are less likely than bimolecular pathways, such as isomerization to ammonia (B1221849) oxide, especially in aqueous solutions. researchgate.netscispace.com The decomposition of hydroxylammonium nitrate (B79036) (HAN) in aqueous solution is understood to involve initial ion-neutral or neutral-neutral reactions, as well as nitric acid self-decomposition. bibliotekanauki.pl

A significant decomposition pathway for certain O-substituted hydroxylamines involves the formation of highly reactive oxenium ion intermediates. acs.org Studies on O-arylhydroxylamine derivatives, such as O-(4-(4′-methylphenyl)phenyl)-N-methanesulfonylhydroxylamine, have shown that these species can serve as precursors to oxenium ions. acs.org The generation of the oxenium ion from this precursor occurs alongside other reaction pathways, including hydrolysis to a phenol (B47542) and a rearrangement product. acs.org The formation of both the oxenium ion-derived product and the rearrangement product was found to occur exclusively from the neutral form of the hydroxylamine derivative, not its conjugate base. acs.org The existence of these oxenium ions is often confirmed through trapping studies, for example, using azide (B81097) as a nucleophile to capture the reactive intermediate. acs.org

Decomposition can also proceed via radical pathways involving the homolytic cleavage of the N-O bond. researchgate.net This cleavage results in the formation of an aminyl radical and an alkoxy radical. In the context of hydroxylamine decomposition, kinetic models indicate that hydrogen abstraction to form radicals like HNOH and H₂NO is a dominant primary step. nih.gov The N-O bond is relatively weak and can be cleaved under thermal or photochemical conditions. The resulting radical intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or disproportionation. The oxidation of N,N-dialkylhydroxylamines can also lead to the formation of nitroxide radicals, which are relatively stable radicals that play a significant role in various chemical transformations. researchgate.net

Rearrangements are a common feature in the chemistry of hydroxylamine derivatives, particularly under acidic conditions. A classic example is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. wikipedia.orgscribd.com The mechanism is believed to proceed through the O-protonation of the hydroxylamine, which then eliminates water to form a nitrenium ion intermediate. wikipedia.orgscribd.com This electrophilic intermediate is then attacked by water at the para position, leading to the final product after re-aromatization.

Another well-known reaction is the Beckmann rearrangement, where an oxime is converted into an amide or a nitrile under acidic conditions. libretexts.orgmasterorganicchemistry.com This reaction involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by a migration of the group anti- to the leaving group, breaking the N-O bond and forming a nitrilium ion. masterorganicchemistry.com This intermediate is then trapped by water to yield an amide. libretexts.orgmasterorganicchemistry.com While these are examples from related compound classes, they illustrate the propensity of the N-O moiety to undergo rearrangement upon activation. Research on O-arylhydroxylamine derivatives has also identified rearrangement products that form concurrently with oxenium ion generation, indicating that multiple decomposition and rearrangement pathways can be competitive. acs.org

Table 2: Potential Intermediates in Hydroxylamine Derivative Decomposition

| Intermediate Type | Precursor Class | Conditions | Key Characteristics | Reference |

| Oxenium Ion | O-Arylhydroxylamines | Neutral/Acidic pH | Highly reactive electrophile, confirmed by trapping studies. | acs.org |

| Nitrenium Ion | N-Phenylhydroxylamines | Strong Acid | Key intermediate in Bamberger rearrangement. | wikipedia.orgscribd.com |

| Radical (e.g., H₂NO•) | Hydroxylamine | Thermal | Formed by hydrogen abstraction or homolytic N-O cleavage. | nih.gov |

| Nitrilium Ion | Oximes | Acid, Heat | Intermediate in the Beckmann rearrangement, leads to amides. | libretexts.orgmasterorganicchemistry.com |

Nucleophilic and Radical Additions in N,O-Dialkylhydroxylamine Chemistry

While the previous sections focused on the synthesis and decomposition of the title compound, the broader class of N,O-dialkylhydroxylamines is also formed and utilized through nucleophilic and radical addition reactions. researchgate.net These reactions are fundamental in organic chemistry for creating new bonds.

Nucleophilic additions to C=N double bonds, such as those in nitrones or oxime ethers, are a key method for synthesizing hydroxylamine derivatives. researchgate.netacademie-sciences.fr The addition of organometallic reagents (like Grignard or organolithium compounds) to the C=N bond of O-alkylated oximes is a versatile method for producing a wide range of N,O-dialkylhydroxylamines. researchgate.net Similarly, the reduction of the C=N bond in oxime ethers using reagents like sodium borohydride (B1222165) can yield N,O-dialkylhydroxylamines with high stereoselectivity. researchgate.net

Radical additions also play a role. The addition of radicals to oxime ethers can lead to the formation of N,O-dialkylhydroxylamines. researchgate.net The chemistry of these compounds is often characterized by the reactivity of the N-O bond, which can be cleaved reductively or under basic conditions, making them valuable precursors for highly functionalized amines. researchgate.net

Applications in Advanced Organic Synthesis

Protecting Group Strategies for Carbonyl Functionalities

In the intricate process of synthesizing complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org This masking is achieved through the use of "protecting groups." O-(4-methylbenzyl)hydroxylamine serves as an effective protecting group for carbonyl functionalities, specifically aldehydes and ketones.

The reaction of this compound with a carbonyl compound results in the formation of a stable O-(4-methylbenzyl)oxime. This transformation effectively renders the carbonyl group inert to a variety of reaction conditions, such as those involving nucleophiles or reducing agents. The 4-methylbenzyl group provides steric bulk and electronic stability to the oxime linkage.

A key advantage of using this compound as a protecting group is the range of conditions under which the resulting oxime can be cleaved to regenerate the original carbonyl group. This deprotection step is crucial for the successful completion of a synthetic sequence.

Table 1: Deprotection Methods for O-(4-methylbenzyl)oximes

| Method | Reagents | Conditions |

|---|---|---|

| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Catalytic hydrogenation |

| Acid Hydrolysis | Strong acids (e.g., HCl, TFA) | Varies, can be harsh |

Role in the Synthesis of Pharmaceutical Intermediates

The structural motif provided by this compound is a valuable component in the construction of various pharmaceutical intermediates. These intermediates are crucial building blocks on the pathway to creating active pharmaceutical ingredients (APIs).

One notable example is its application in the synthesis of certain antibiotic classes. For instance, derivatives of hydroxylamine (B1172632) are pivotal in creating N-Alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, which are explored in antibiotic research. The related compound, O-(4-methoxybenzyl)hydroxylamine, is explicitly mentioned as an intermediate in pharmaceutical and chemical research. fishersci.ca While direct synthesis routes for major drugs using the 4-methylbenzyl variant are less commonly published in mainstream literature, its utility is inferred from the broad applications of similar hydroxylamine derivatives in medicinal chemistry. For example, processes for synthesizing the antibiotic Moxifloxacin involve complex quinolone carboxylic acids and heterocyclic amines, where intermediates with similar structural features are common. chemicalbook.comgoogle.comgoogle.com

Utilization in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or a carbohydrate. This field has gained immense importance in diagnostics, therapeutics, and biomedical research. This compound and its analogs are key players in this area, primarily through the formation of stable oxime bonds.

Labeling biomolecules with tags such as fluorescent dyes, biotin, or radioactive isotopes is essential for their detection and study. This compound can be incorporated into a labeling reagent. This reagent can then react with a carbonyl group (aldehyde or ketone) on a target biomolecule. Such carbonyl groups can be naturally present or, more commonly, introduced into the biomolecule through selective oxidation of carbohydrate moieties or by genetic engineering of the protein sequence. The resulting oxime linkage securely attaches the label to the biomolecule.

Oxime ligation is a highly efficient and chemoselective reaction that forms an oxime bond between a hydroxylamine derivative and a carbonyl compound. nih.govrsc.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. rsc.org

The reaction between an aminooxy group (present in this compound) and an aldehyde or ketone is rapid, can often be performed under mild, aqueous conditions (pH 4-5), and is highly specific, meaning it does not interfere with most other functional groups found in biological systems. nih.govnih.gov This makes oxime ligation an ideal tool for conjugating sensitive biomolecules without causing denaturation or loss of function. nih.gov The stability of the resulting oxime bond is another significant advantage, ensuring the integrity of the bioconjugate during subsequent experiments and applications. nih.gov

Precursors for Complex Nitrogen-Containing Compounds

Hydroxylamine and its derivatives are fundamental building blocks for introducing nitrogen atoms into organic molecules. nih.gov this compound serves as a precursor for a wide array of more complex nitrogen-containing compounds. The hydroxylamine moiety can undergo a variety of transformations, including reduction to the corresponding amine or oxidation. Furthermore, the N-O bond can be cleaved under specific conditions to generate reactive nitrogen species. These characteristics allow chemists to use it as a starting point for synthesizing heterocycles, alkaloids, and other nitrogenous compounds that are prevalent in natural products and pharmaceuticals. acs.org

Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is the process of converting a chemical compound into a derivative of similar chemical structure to make it more suitable for analysis by techniques like gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS). nih.govresearchgate.net Aldehydes and ketones can be challenging to analyze directly due to their polarity or low volatility.

This compound and its fluorinated analogs, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), are used as derivatization reagents to improve the detection and quantification of carbonyl compounds. nih.govsigmaaldrich.comnih.gov The reaction with a carbonyl compound forms a stable, more volatile oxime derivative that is more amenable to GC analysis. researchgate.net For LC-MS analysis, derivatization can significantly enhance ionization efficiency, leading to much lower detection limits. acs.org For example, a study using a related derivatizing agent, O-(4-methoxybenzyl)hydroxylamine, reported an 83 to 1600-fold increase in detection sensitivity for monosaccharides. acs.org

Table 2: Analytical Derivatization with Hydroxylamine Reagents

| Analytical Technique | Purpose of Derivatization | Example Reagent | Typical Analytes |

|---|---|---|---|

| GC-MS | Increase volatility and thermal stability. | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones in air or household products. nih.govresearchgate.net |

This derivatization strategy is widely applied in environmental analysis for monitoring air pollutants, in food science for analyzing flavor components in beverages like beer, and in clinical chemistry for quantifying biomarkers. sigmaaldrich.comnih.gov

Monosaccharide Derivatization for LC-MS/MS Analysis

The sensitive and accurate analysis of monosaccharides presents a significant challenge in analytical chemistry due to their high polarity, structural similarity, and poor ionization efficiency in mass spectrometry. nih.govresearchgate.net To overcome these limitations, derivatization is a crucial step. O-substituted hydroxylamines, such as the structurally similar O-(4-methoxybenzyl)hydroxylamine (4-MOBHA), have proven highly effective in this role. nih.govresearchgate.net

In a study developing a paired derivatization approach for the simultaneous quantification of 12 different monosaccharides by liquid chromatography-tandem mass spectrometry (LC-MS/MS), 4-MOBHA demonstrated superior derivatization efficiency compared to other hydroxylamine analogs. nih.govresearchgate.net The derivatization reaction proceeds by the nucleophilic attack of the hydroxylamine on the carbonyl group (aldehyde or ketone) of the open-chain form of the monosaccharide, forming a stable oxime. This process can be conveniently carried out in an aqueous solution. nih.govresearchgate.net

The key benefits of this derivatization are twofold:

Enhanced Chromatographic Separation: The addition of the 4-methoxybenzyl group increases the hydrophobicity of the sugar molecules, leading to better retention and separation on reverse-phase chromatography columns. nih.govresearchgate.net

Improved Ionization Efficiency: The benzyl (B1604629) group significantly enhances the ionization efficiency of the derivatives in the mass spectrometer, leading to a dramatic increase in sensitivity. nih.govresearchgate.net

Research findings have shown that this derivatization strategy can increase detection sensitivity by 83 to 1600-fold, with limits of quantitation in the femtomole range (0.25 to 3.00 fmol). nih.govresearchgate.net The use of a deuterium-labeled version of the reagent (d3-4-MOBHA) as an internal standard allows for highly accurate and precise quantification, even in complex biological matrices like herbal polysaccharides, human cell lines, and fecal samples. nih.govresearchgate.net This methodology has been successfully applied to differentiate monosaccharide levels in healthy individuals versus those with ulcerative colitis, highlighting its potential for clinical biomarker discovery. nih.govresearchgate.net

Interactive Table: Monosaccharide Derivatization with O-substituted Benzylhydroxylamines for LC-MS/MS

| Parameter | Description | Finding |

| Reagent Example | O-(4-methoxybenzyl)hydroxylamine (4-MOBHA) | Showed higher derivatization efficiency compared to six other hydroxylamine analogues. nih.govresearchgate.net |

| Target Analytes | Monosaccharides (e.g., glucose, galactose, mannose) | Challenges include high hydrophilicity and poor ionization efficiency. nih.govresearchgate.net |

| Reaction | Forms a stable oxime with the carbonyl group of the sugar. | Derivatization is readily achieved in an aqueous solution. nih.govresearchgate.net |

| Analytical Goal | Improve chromatographic retention and ionization efficiency. | Achieved significant improvements in separation and retention time. nih.govresearchgate.net |

| Sensitivity | Increase in detection sensitivity post-derivatization. | Sensitivity increased by 83 to 1600-fold. nih.govresearchgate.net |

| Quantitation | Achieved limits of quantitation (LOQ). | LOQs in the range of 0.25 to 3.00 fmol were achieved. nih.govresearchgate.net |

Carbonyl Compound Derivatization for Enhanced Detection

Beyond monosaccharides, this compound and its analogs are effective for the derivatization of a wide range of carbonyl compounds, such as aldehydes and ketones, for analysis by liquid chromatography-mass spectrometry (LC-MS). The derivatization with O-substituted hydroxylamines is advantageous as it can overcome the potential for Beckmann rearrangement reactions that can occur when using unsubstituted hydroxylamine. nih.gov The principle remains the same: the hydroxylamine reacts with the carbonyl group to form a more readily detectable oxime derivative.

This strategy is particularly valuable in metabolomics and clinical chemistry for the analysis of low-abundance carbonyl-containing molecules like steroid hormones. nih.govnih.govnih.gov For instance, hydroxylamine derivatization has been shown to significantly improve the ionization efficiency and MS signal response for numerous steroid hormones, including progesterone, 4-androstenedione, and cortisone, with sensitivity enhancements ranging from 3.9 to over 200 times. nih.govnih.gov

The derivatization of carbonyl compounds with reagents like O-benzylhydroxylamine (O-BHA), which is structurally very similar to this compound, has been successfully applied to the quantitative analysis of intermediates in the tricarboxylic acid (TCA) cycle. nih.gov In one study, a robust LC-MS/MS method was developed to quantify key metabolites such as α-ketoglutarate, pyruvate, and oxaloacetate from cancer cells and tissues after derivatization with O-BHA. nih.gov This method proved to be rapid, sensitive, and reproducible for assessing metabolic changes in biological samples. nih.gov The introduction of the benzyl group via derivatization facilitates the use of a precursor ion scan for the benzyl fragment (m/z 91), allowing for the untargeted screening of hundreds of potential carbonyl-containing metabolites in complex samples like plasma. researchgate.net

Interactive Table: Derivatization of Carbonyls with O-Benzylhydroxylamine Analogs

| Application Area | Target Analytes | Reagent Example | Analytical Improvement |

| Steroid Analysis | Progesterone, Cortisone, Testosterone | Hydroxylamine Hydrochloride | Improved ionization efficiency; MS signal enhancement of 3.9-202.6 times. nih.govnih.gov |

| Metabolomics | TCA Cycle Intermediates (e.g., α-ketoglutarate, pyruvate) | O-benzylhydroxylamine (O-BHA) | Enabled rapid and sensitive LC-MS/MS quantification in cancer cells. nih.gov |

| Metabolomics | Carboxylic Acid-Containing Compounds | O-benzylhydroxylamine (O-BHA) | Allowed for comprehensive quantitative determination in various biological matrices. nih.gov |

| Untargeted Screening | General Carbonyl-Containing Metabolites | O-benzylhydroxylamine (O-BHA) | Enabled detection of ~300 potential carbonyl molecules in plasma via precursor ion scan. researchgate.net |

Biological and Medicinal Chemistry Research

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition Studies (Primarily O-(4-methoxybenzyl)hydroxylamine)

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.govnih.gov Its expression in the tumor microenvironment contributes to immunosuppression, making it a significant target for cancer immunotherapy. nih.gov Research into IDO1 inhibitors has explored various chemical scaffolds, including O-alkylhydroxylamines, with O-benzylhydroxylamine serving as a key parent compound for these investigations. nih.gov While O-(4-methylbenzyl)hydroxylamine falls within this class, extensive research has focused on analogs like O-(4-methoxybenzyl)hydroxylamine to understand the structural requirements for potent inhibition.

Structure-activity relationship (SAR) studies on O-benzylhydroxylamine derivatives have been crucial in identifying key structural features that influence inhibitory potency against IDO1. nih.gov Investigations into substitutions on the aromatic ring revealed that the nature and position of the substituent significantly impact activity.

For instance, the addition of a hydroxyl group at the ortho or para position, or a methoxy (B1213986) group at the ortho, meta, or para position, was found to be detrimental to inhibitory activity. nih.gov In contrast, halogen substitutions proved to be the most successful modification for increasing potency. nih.govnih.gov Specifically, the introduction of iodine, bromine, chlorine, or trifluoromethyl groups at the ortho, meta, or para positions of O-benzylhydroxylamine was beneficial, with the most significant gains in potency observed when halogens were placed in the meta position. nih.gov This preference for halogen substitution has also been noted for other potent IDO1 inhibitors that have advanced to clinical trials. nih.gov

Table 1: Effect of Aromatic Ring Substitution on IDO1 Inhibition by O-Benzylhydroxylamine Derivatives Based on findings from SAR studies.

| Substituent Group | Position(s) | Effect on IDO1 Inhibitory Potency | Reference |

| Hydroxyl (-OH) | Ortho, Para | Substantially Reduced | nih.gov |

| Methoxy (-OCH3) | Ortho, Meta, Para | Deleterious | nih.gov |

| Halogens (-I, -Br, -Cl) | Ortho, Meta, Para | Beneficial; Increased Potency | nih.gov |

| Trifluoromethyl (-CF3) | Ortho, Meta, Para | Beneficial; Increased Potency | nih.gov |

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a compound per heavy atom, providing an indication of its "fitness" as a drug lead. High ligand efficiency is strongly correlated with the success of drug candidates. nih.gov For the O-alkylhydroxylamine class of IDO1 inhibitors, potent examples have demonstrated promising ligand efficiencies. nih.gov

For example, two of the most potent halogenated O-alkylhydroxylamines were found to have inhibitory constants (Ki) of 164 nM and 154 nM, respectively. nih.gov These potency values correspond to a high ligand efficiency of 0.93 for both compounds. nih.gov Such a high value for a relatively simple and inexpensive, commercially available compound like O-benzylhydroxylamine underscores the potential of this structural class for further development into clinically viable IDO1 inhibitors. nih.gov

Molecular docking and spectroscopic studies have provided insights into how O-benzylhydroxylamine derivatives interact with the IDO1 active site. These inhibitors are designed as mimics of the peroxy-intermediate in the enzyme's catalytic cycle. nih.gov Docking studies indicate that these compounds bind within the enzyme's active site, with the orientation depending on the substitution pattern. nih.gov

Some derivatives, such as those with meta substitutions, may not have a single, consistent binding mode, with the aryl ring being positioned either toward the back of the active site cavity or near its entrance. nih.gov In contrast, other analogs show a more defined binding preference. For example, a chloro-substituted derivative was shown to bind in the interior of the active site, while an iodo-substituted analog preferred to bind at the active site entrance. nih.gov The interaction is believed to involve the hydroxylamine (B1172632) moiety binding to the heme iron within the active site. nih.govnih.gov However, kinetic analysis has shown an uncompetitive mode of inhibition, which appears inconsistent with direct binding at the heme iron, suggesting a more complex interaction mechanism that warrants further investigation. nih.gov

A common observation in IDO1 inhibitor development is that results from isolated enzyme assays may not always translate directly to cell-based assays. nih.gov For instance, diaryl hydroxylamines demonstrated strong potency in enzymatic assays, but showed even greater potency in cellular models. nih.gov This highlights the importance of evaluating compounds in a cellular context to obtain a more accurate measure of their potential efficacy.

Selectivity is another critical consideration. The human body has two other enzymes, indoleamine 2,3-dioxygenase-2 (IDO2) and tryptophan dioxygenase (TDO), that also catalyze tryptophan degradation. nih.gov Developing inhibitors that are selective for IDO1 over IDO2 and TDO is a key objective. Studies on hydroxylamine derivatives have revealed a range of activity and selectivity profiles. nih.gov While some dihalogenated diaryl compounds showed pan-inhibition across all three enzymes, certain monosubstituted analogs demonstrated selectivity for IDO1, with roughly five- to ten-fold greater potency against IDO1 compared to IDO2 or TDO. nih.gov Achieving high cellular potency and a favorable selectivity profile are crucial hurdles in the development of hydroxylamine-based IDO1 inhibitors for therapeutic use. nih.gov

Antibacterial Activity and Mechanisms of Action

The emergence of multidrug-resistant bacteria presents a major global health challenge, necessitating the development of novel antibacterial agents with new mechanisms of action. nih.govacs.org Hydroxylamine derivatives have been identified as a promising class of compounds with broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, coupled with low toxicity toward eukaryotic cells. nih.govplos.org

The primary mechanism of antibacterial action for hydroxylamine derivatives is the inhibition of ribonucleotide reductase (RNR). nih.govacs.org RNR is an essential enzyme in all living cells, responsible for catalyzing the conversion of ribonucleotides to deoxyribonucleotides, which are the necessary building blocks for DNA synthesis and repair. plos.orgnih.gov The inactivation of RNR halts DNA synthesis and, consequently, inhibits cell proliferation, making it an ideal target for antimicrobial therapy. nih.govacs.org

Hydroxylamine compounds act as radical scavengers. nih.govacs.org The catalytic cycle of RNR involves a critical free radical. By scavenging this radical, hydroxylamine derivatives inhibit the enzyme's function. nih.gov The "NH-OH" moiety is the key functional group responsible for this radical-scavenging activity. acs.org Researchers have designed and synthesized libraries of N-substituted hydroxylamines to optimize this activity and enhance selectivity for bacterial RNR over its eukaryotic counterpart, thereby minimizing toxicity to host cells. nih.govacs.org This targeted approach offers a promising strategy to combat drug-resistant pathogenic bacteria. acs.org

Table 2: Antibacterial Activity of Select N-Substituted Hydroxylamine Derivatives Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Target Microorganism | MIC₅₀ (µg/mL) | Reference |

| N-(4-Fluorobenzyl)hydroxylamine | Staphylococcus epidermidis | <40 | acs.org |

| N-Cyclopentylhydroxylamine | Enterococcus faecalis | <80 | acs.org |

| N-(Thiophen-2-ylmethyl)hydroxylamine | Enterococcus faecalis | <80 | acs.org |

Radical Scavenging Properties

The hydroxylamine scaffold is central to the radical scavenging capabilities of various compounds. acs.org The primary mechanism involves the donation of a hydrogen atom from the N-O-H group, which leads to the formation of a stable N-oxyl radical species. acs.org The stability of this resulting radical is a key determinant of the compound's scavenging efficiency. acs.org Computational studies have indicated that both resonance and inductive effects are significant in determining the bond dissociation energies (BDEs) of the O–H bond in N-monosubstituted hydroxylamines. acs.org

The design of N-hydroxylamine derivatives with electron-donating inductive effects and resonance effects can lead to more electron-rich and stable N-oxyl radicals. acs.org This increased stability lowers the BDE, resulting in higher free radical scavenging (FRS) activity. acs.org Conversely, the presence of electron-withdrawing groups or a lack of resonance effects tends to destabilize the radical, increase the BDE, and consequently decrease the FRS activity. acs.org

In the context of benzyl-substituted hydroxylamines, the aromatic ring plays a role in this stability. For instance, studies on analogous hydroxybenzyl alcohols (HBAs) have demonstrated that they are effective scavengers of various biologically relevant reactive oxygen species (ROS), including the hydroxyl radical (•OH). doi.orgresearchgate.net The reaction with •OH radicals leads to the formation of OH-adducts, which then decay to form phenoxyl radicals. doi.orgresearchgate.net These phenoxyl radicals can be efficiently scavenged by other antioxidants like ascorbate, preventing further oxidative damage. doi.org The antioxidant potential of these compounds is often concentration-dependent. doi.org Theoretical studies on other phenolic compounds like stilbenes further confirm that the hydrogen atom transfer (HAT) mechanism is a primary pathway for scavenging radicals and that substitutions on the aromatic rings significantly influence the O-H bond dissociation energy. rsc.orgresearchgate.net

These findings suggest that this compound likely acts as a radical scavenger through the donation of its hydroxylamine hydrogen, with the 4-methylbenzyl group influencing the stability of the resulting radical intermediate.

Investigation as Potential Antitumor Agents

Hydroxylamine and its derivatives have been investigated for their potential as anticancer agents due to their unique chemical properties. While hydroxylamine itself is a known mutagen in vitro, it has also demonstrated carcinostatic (cancer-inhibiting) activity against certain tumors in animal models. nih.gov The core activity of many antitumor agents involves interaction with DNA, and the chemical functionalities within hydroxylamine derivatives provide a basis for such interactions. nih.gov

In Vitro Anticancer Evaluation of Derivatives

The anticancer potential of compounds structurally related to this compound has been explored in laboratory settings. In vitro anticancer assays are a standard method to screen for activity, typically involving the exposure of various human cancer cell lines to the compound and measuring its effect on cell viability. nih.govresearchgate.net The potency is often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.gov

A study evaluating a fingolimod (B1672674) analogue, N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide, which features a methoxybenzyl group structurally similar to the methylbenzyl group, demonstrated anticancer effects. nih.gov This compound, which is poorly soluble in water, was formulated into polymeric micelles to improve delivery. nih.gov The formulation showed anti-cancer efficacy against both A549 human lung carcinoma cells and U87 human glioblastoma cells. nih.gov Importantly, encapsulating the compound in the micelles did not diminish its inherent in vitro cytotoxicity. nih.gov

The table below summarizes the findings for this related derivative.

| Compound | Cancer Cell Lines Tested | Outcome | Citation |

| N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide | A549 (Lung Carcinoma), U87 (Glioblastoma) | Showed anti-cancer efficacy against both cell lines. | nih.gov |

These results suggest that scaffolds containing a benzyl-type moiety linked to an amine or related functional group can possess cytotoxic activity against cancer cells, warranting further investigation into the specific activity of this compound and its derivatives.

Broader Biological Activity of Hydroxylamine Scaffolds

The hydroxylamine moiety is a versatile functional group that imparts a range of biological activities, making it a valuable scaffold in medicinal chemistry. nih.govnih.gov Beyond the specific applications in antibacterial and potential antitumor agents, hydroxylamine-containing molecules can influence various biological systems.

Hydroxylamine itself is a product of normal cellular metabolism and has been shown to inactivate or inhibit a number of cellular enzymes in vitro. nih.gov This ability to interact with enzymes is a cornerstone of its biological effects. In drug discovery, the N,N,O-trisubstituted hydroxylamine moiety has been explored as a bioisostere—a chemical substitute that can retain biological activity while altering physicochemical properties. nih.gov Replacing ether or branched alkyl units with a hydroxylamine group has been shown in many cases to decrease lipophilicity, which can be advantageous for drug development. nih.gov This "hydroxalog" strategy can also improve metabolic stability and reduce plasma protein binding. nih.gov

The chemical stability of the hydroxylamine structure within biological systems makes it a reliable component for designing molecules intended for complex biological environments. acs.org Its utility is further demonstrated by its use in chemoselective ligation reactions, which allow for the late-stage modification of complex molecules like marketed drugs, peptides, and natural products, highlighting its broad applicability in synthesizing biologically active compounds. researchgate.net

Prodrug Design Strategies

A prodrug is an inactive or less active compound that is chemically transformed in vivo to release the active parent drug. ijpcbs.com This strategy is widely used to overcome undesirable properties of a drug, such as poor solubility, low permeability through biological membranes, rapid metabolism, or lack of site-specific delivery. ijpcbs.comnih.gov The hydroxylamine functional group, or its precursors, can play a significant role in various prodrug designs. nih.gov

One of the main objectives of prodrug design is to temporarily mask a drug's functional groups, such as amines or hydroxyls, to improve its absorption, distribution, metabolism, and excretion (ADME) profile. ijpcbs.comnih.gov Common prodrugs involve creating ester or amide linkages that can be cleaved by enzymes in the body.

In more advanced strategies, the hydroxylamine moiety can be part of the activation mechanism itself. nih.gov

Redox-Activated Prodrugs: For targeted cancer therapy, prodrugs can be designed to be activated under the specific conditions of the tumor microenvironment, such as hypoxia. nih.govnumberanalytics.com One such approach involves a nitroaromatic compound that is selectively reduced in hypoxic cells to a nitroso, then a hydroxylamine, and finally an active amine metabolite that can exert a cytotoxic effect. nih.gov

Improving Physicochemical Properties: Introducing polar functional groups through a promoiety can increase a drug's water solubility. Conversely, adding lipophilic groups can enhance membrane permeability. numberanalytics.com The hydroxylamine scaffold can be incorporated into such promoieties to fine-tune these properties.

Targeted Delivery: Prodrugs can be linked to targeting moieties, such as peptides or antibodies, that direct the drug to specific cells or tissues. The linker chemistry is critical, and cleavable systems involving functionalities related to hydroxylamines can be employed to release the drug upon reaching the target. acs.org

The versatility of the hydroxylamine functional group makes it a valuable tool in the design of innovative prodrugs to enhance the therapeutic efficacy and safety of pharmaceuticals. nih.gov

Enzyme Inhibition Activities of Related Derivatives

Derivatives of O-benzylhydroxylamine have emerged as a significant class of enzyme inhibitors, with research primarily focusing on their potential to modulate the activity of enzymes implicated in immune regulation and diabetic complications. This section details the research findings on the enzyme inhibition profiles of compounds structurally related to this compound.

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a crucial role in tryptophan metabolism and is a key target in cancer immunotherapy due to its immunosuppressive functions. nih.gov Research has identified O-alkylhydroxylamines as a novel class of IDO1 inhibitors. nih.gov

O-benzylhydroxylamine, the parent compound of this compound, has been discovered to be a potent, sub-micromolar inhibitor of IDO1. nih.gov The inhibitory mechanism is thought to involve the coordination of the hydroxylamine nitrogen to the heme iron within the enzyme's active site, acting as a mimic of the alkylperoxy transition state of the natural enzymatic reaction. nih.gov

Structure-activity relationship (SAR) studies on a series of O-benzylhydroxylamine derivatives have provided insights into the structural requirements for potent IDO1 inhibition. These studies have primarily explored the effects of substitutions on the aromatic ring. For instance, the addition of halogen atoms at the meta position of the benzyl (B1604629) ring was found to enhance inhibitory potency. nih.gov While specific data for the 4-methyl derivative is not extensively detailed in the primary literature, the research on related analogs provides a strong rationale for its potential activity against IDO1. The activity of O-benzylhydroxylamine and some of its halogenated derivatives are presented in the table below.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| O-benzylhydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | Sub-micromolar | nih.gov |

| O-(3-chlorobenzyl)hydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | Data not specified, but noted as an improvement over the parent compound. | nih.gov |

| O-(3-bromobenzyl)hydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | Data not specified, but noted as an improvement over the parent compound. | nih.gov |

Further studies have corroborated that the biological activity of some prodrugs is derived from their metabolic conversion to O-benzylhydroxylamine, which then acts as the inhibitor of IDO1, suppressing kynurenine (B1673888) production in cell-based assays. nih.gov This underscores the importance of the O-benzylhydroxylamine scaffold in the design of IDO1 inhibitors. nih.gov

Inhibition of Aldose Reductase (ALR2)

Aldose reductase (ALR2) is an enzyme of the aldo-keto reductase superfamily that catalyzes the reduction of glucose to sorbitol, the first step in the polyol pathway. Under hyperglycemic conditions, the increased activity of ALR2 is linked to the development of diabetic complications. Consequently, the inhibition of ALR2 is a key therapeutic strategy.

Research into nature-inspired O-benzyl oxime-based derivatives has identified compounds with dual aldose reductase inhibitory and antioxidant activities. mdpi.com Within this class of compounds, derivatives featuring an O-benzyl group have been synthesized and evaluated for their ability to inhibit ALR2.

One such derivative, (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime, which is structurally related to this compound, has demonstrated notable inhibitory activity against aldose reductase. mdpi.com The substitution pattern on both the benzaldehyde (B42025) and the O-benzyl fragments was found to be crucial for the inhibitory potency. mdpi.com

The table below summarizes the aldose reductase inhibitory activity of a relevant O-benzyl oxime derivative.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | Aldose Reductase (ALR2) | Data not specified, but identified as an effective dual-acting product. | mdpi.com |

These findings highlight the potential of O-benzylhydroxylamine and its derivatives to interact with and inhibit key enzymes involved in distinct pathological pathways, paving the way for further investigation and development of this class of compounds in medicinal chemistry.

Computational and Theoretical Studies

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to modern chemical research, allowing for the accurate prediction of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For aromatic compounds, DFT has proven effective in calculating structural properties, vibrational spectra, and various reactivity descriptors. nih.gov In studies of similar molecules like 4-hydroxybenzaldehyde (B117250), DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been employed to optimize the molecular structure and analyze its electronic properties. mdpi.com

Such calculations determine key quantum chemical parameters that describe molecular reactivity. For O-(4-methylbenzyl)hydroxylamine, a similar DFT approach could elucidate properties such as chemical potential (µ), hardness (η), and global electrophilicity (ω). These descriptors are crucial for understanding the molecule's electronic behavior. For instance, the chemical potential indicates the tendency of electrons to escape, while hardness measures resistance to charge transfer. mdpi.com In a study on 4-hydroxybenzaldehyde, these values were calculated, providing a framework for predicting its reactivity. mdpi.com The dipole moment and hyperpolarizability, which are important for non-linear optical applications, can also be determined through these methods. mdpi.com

Table 1: Calculated Molecular Properties for an Analogous Compound (4-hydroxybenzaldehyde) using DFT Data sourced from a study on 4-hydroxybenzaldehyde, presented here for illustrative purposes of the types of parameters that can be calculated for this compound.

| Parameter | Calculated Value | Unit |

| Chemical Hardness (η) | 3.836 | eV |

| Chemical Potential (µ) | -3.836 | eV |

| Electrophilicity (ω) | 1.918 | eV |

| Total Dipole Moment (µtot) | 4.66 | Debye |

| First Hyperpolarizability (β) | 16.518 x 10-30 | esu |

| Source: mdpi.com |

The flexibility of this compound, arising from rotation around its single bonds (specifically the C-O, O-N, and benzyl (B1604629) C-C bonds), means it can exist in multiple conformations. Conformational analysis is used to identify the spatial arrangements of atoms that correspond to energy minima.

For example, a detailed quantum mechanical study on N,N-diethylhydroxylamine identified three distinct stable conformers in the gas phase. researchgate.net The global minimum was characterized by a specific orientation of the hydroxyl hydrogen and the alkyl chains. researchgate.net By calculating the potential energy surface for this compound, researchers could similarly identify its most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.comyoutube.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) moiety. The energy of the HOMO is directly related to the ionization potential and indicates the molecule's ability to act as an electron donor. Conversely, the LUMO will be an antibonding orbital, and its energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov DFT calculations on related molecules like 4-hydroxybenzaldehyde have been used to determine the energies of these frontier orbitals and map their distribution. mdpi.com

Table 2: Theoretical Electronic Spectrum Data for an Analogous Compound (4-hydroxybenzaldehyde) Data sourced from a Time-Dependent DFT (TD-DFT) study on 4-hydroxybenzaldehyde, illustrating the types of electronic transitions that could be analyzed for this compound.

| Wavelength (λ) | Excitation Energy (E) | Oscillator Strength (f) | Major Contribution |

| 316.45 nm | 3.918 eV | 0.297 | HOMO -> LUMO |

| 261.52 nm | 4.741 eV | 0.003 | HOMO-1 -> LUMO |

| 256.48 nm | 4.834 eV | 0.449 | HOMO -> LUMO+1 |

| Source: mdpi.com |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is instrumental in drug discovery for evaluating the binding affinity and mode of interaction between a potential drug and its biological target. mdpi.com

While specific docking studies on this compound are not prominent, the methodology can be illustrated by studies on analogous compounds. For instance, a molecular docking study was performed to investigate how a pyridinium (B92312) carboxylate salt could act as an inhibitor for carbonic anhydrase I. mdpi.com The study involved validating the docking protocol by re-docking the original ligand and then predicting the binding energy and interactions of the new compound within the enzyme's active site. mdpi.com

A similar approach could be applied to this compound. Its structure suggests it could participate in several key interactions: the hydroxylamine group is capable of forming hydrogen bonds with amino acid residues in a protein's active site, while the 4-methylbenzyl group could engage in hydrophobic and π-stacking interactions. Docking simulations would allow for the prediction of binding energies and the identification of potential biological targets.

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial in determining the structure of molecular solids and the binding of ligands to receptors. Computational studies on 4-hydroxybenzylamine, a structurally related compound, have highlighted the significant role of O–H⋯N hydrogen bonds and π-stacking interactions in forming dimers in solution. researchgate.netnih.gov These interactions were found to direct the course of subsequent chemical reactions. researchgate.netnih.gov

For this compound, the -ONH₂ group can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the lone pairs on the oxygen and nitrogen atoms). Furthermore, the p-substituted aromatic ring is well-suited for π-stacking interactions with other aromatic systems. The analysis of these forces, often visualized using techniques like Hirshfeld surface analysis, can reveal how molecules of this compound interact with each other in the solid state or with a biological receptor. mdpi.com

Predicting Reactivity and Stability

The prediction of chemical reactivity and stability is a primary goal of computational studies. The HOMO-LUMO gap derived from FMO analysis is a key indicator of stability. nih.gov A large gap suggests high kinetic stability because it is energetically unfavorable to move an electron from the HOMO to the LUMO.

Reactivity can be further understood by examining the molecular electrostatic potential (MESP) surface. The MESP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MESP would likely show a negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating these are the most probable sites for electrophilic attack. The aromatic ring and methyl group would constitute the more neutral or slightly positive regions. This analysis helps predict how the molecule will interact with other reagents. mdpi.com Additionally, the stability and reactivity of related hydroxylamines are influenced by their ability to undergo oxidation to form nitroso or nitro compounds, or reduction to primary amines.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Derivatized Compounds

O-(4-methylbenzyl)hydroxylamine is a derivatizing agent used to enhance the detection of various compounds, particularly carbonyls, in chromatographic analyses. Its primary function is to react with target analytes to form derivatives with improved chromatographic behavior and detectability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Derivatization with hydroxylamine (B1172632) reagents, including this compound and its analogs, significantly improves the sensitivity and accuracy of LC-MS/MS analyses for a variety of compounds. This is particularly true for molecules that are highly hydrophilic or have poor ionization efficiencies in their native state. acs.org

One key application is in the analysis of monosaccharides. A study developed a paired derivatization strategy using H/D-labeled hydroxylamines for the quantification of 12 different monosaccharides. acs.org This method demonstrated a substantial increase in detection sensitivity, ranging from 83 to 1600-fold, with limits of quantitation between 0.25 and 3.00 fmol. acs.org The derivatization improved chromatographic separation and retention times, allowing for the rapid detection of all 12 monosaccharides within a 16-minute run time. acs.org This approach has proven effective for quantifying monosaccharide compositions in complex samples like herbal polysaccharides and human cell lines. acs.org

Another significant application is in the quantitative profiling of steroid hormones. nih.gov A validated LC-MS/MS method for the simultaneous analysis of 22 ketosteroids and underivatized estradiol (B170435) from human plasma, serum, and prostate tissue utilizes hydroxylamine derivatization. nih.gov This method, which uses isotope-labeled internal standards, allows for the analysis of a broad panel of steroids, including more challenging ones like DHT, DHEA, and P5, from a small sample volume of 150 μl. nih.gov The derivatization of ketosteroids with hydroxylamine prior to LC-MS/MS analysis enhances their ionization efficiency. nih.govnih.gov The limits of quantification for the various compounds ranged from 0.9 to 91 pg/ml in plasma/serum and 0.009 to 0.9 pg/mg in tissue. nih.gov

Furthermore, O-benzylhydroxylamine (O-BHA) has been used to develop an LC-MS/MS method for quantifying tricarboxylic acid (TCA) cycle intermediates. researchgate.net This method allows for derivatization under aqueous conditions in a 96-well format, making it suitable for high-throughput analysis. researchgate.net

It's important to note that while derivatization enhances sensitivity, it can also introduce complexities such as the formation of geometric isomers. nih.gov However, in many cases, the benefits of improved ionization and chromatographic separation outweigh these potential drawbacks. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) Methods

This compound and similar derivatizing agents are also employed in HPLC methods, often coupled with UV detection, for the analysis of various compounds. These methods are particularly useful for detecting genotoxic impurities in pharmaceutical substances. rsc.orgnih.govresearchgate.net

For instance, a pre-column derivatization HPLC method has been developed for the trace analysis of hydroxylamine, a genotoxic impurity, in active pharmaceutical ingredients (APIs) like Vorinostat and Zileuton. rsc.orgresearchgate.net This method involves derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) and has been optimized for factors such as reaction time, temperature, and reagent concentrations to ensure reliable and repeatable results. rsc.orgresearchgate.net The reactivity of the derivatives can be confirmed using LC-TOF/MS and LC-MS/MS. rsc.org

Another HPLC method for determining hydroxylamine in drug substances utilizes derivatization to achieve a detection limit of 0.01 ppm and a quantification limit of 0.03 ppm. nih.gov This makes it a sensitive and valuable tool for quality control in the pharmaceutical industry. nih.govasianjpr.com The stability of derivatized hydroxylamine solutions has been shown to be reliable for at least 24 hours, ensuring the robustness of the analytical method. asianjpr.com

In the context of analyzing carbonyl compounds in beer, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) has been used as a derivatization reagent. nih.gov The resulting derivatives of 16 carbonyl compounds were identified, with 11 of the most significant being quantified using gas chromatography with electron capture detection (GC-ECD). nih.gov The estimated detection limits for these derivatives in beer were in the range of 0.01-1 µg/dm³. nih.gov

The following table summarizes various HPLC methods utilizing hydroxylamine derivatization:

| Analyte | Derivatizing Agent | Detection Method | Application | Reference |

| Hydroxylamine | 9-fluorenylmethyl chloroformate | UV | Trace analysis in APIs | rsc.orgresearchgate.net |

| Hydroxylamine | Not specified | UV | Determination in drug substances | nih.gov |

| Carbonyl Compounds | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | GC-ECD | Analysis in beer | nih.gov |

| Hydroxylamine | Benzaldehyde (B42025) | UV | Determination in Relugolix API | biomedgrid.com |

| Hydroxylamine | Not specified | UV | Determination in Molnupiravir | asianjpr.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules. For O-(p-methylbenzyl)hydroxylamine hydrochloride, the ¹H NMR spectrum provides key information about the arrangement of protons in the molecule. spectrabase.com The chemical shifts and splitting patterns of the signals in the NMR spectrum allow for the assignment of each proton to its specific position in the chemical structure.

In broader applications, NMR, including 1D (¹H and ¹³C) and 2D techniques (like COSY, HSQC, HMBC, and NOESY), is crucial for the complete structural assignment of complex molecules derivatized with hydroxylamine analogs. nih.gov For example, the structures of newly synthesized hydroxy-aminoalkyl derivatives of the macrolide antibiotic josamycin (B1673084) were elucidated using a combination of these NMR methods. nih.gov These techniques help in understanding the conformation of the molecule and the spatial relationships between different parts of the structure. nih.gov Theoretical calculations, such as those using the PM5 method, can complement the experimental NMR data to visualize the lowest-energy structures of the derivatives. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

For hydroxylamine derivatives, IR spectroscopy can confirm the presence of key functional groups. For instance, the IR spectrum of O-(4-nitrobenzyl)hydroxylamine hydrochloride would show characteristic peaks for the nitro group (NO₂), the C-N bond, and the N-O bond, in addition to the aromatic C-H and C=C stretching vibrations. chemicalbook.com Similarly, the IR spectra of other related compounds, such as 4-hydroxybenzenemethanol, provide information on the hydroxyl (-OH) and other functional groups present. nist.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation by analyzing its fragmentation patterns.

For this compound hydrochloride, mass spectrometry can confirm its molecular weight of 173.64 g/mol . bldpharm.com High-resolution mass spectrometry would provide the exact mass, further confirming the elemental formula C₈H₁₂ClNO. spectrabase.com

In the context of derivatized compounds, MS is often coupled with a chromatographic separation technique like GC or LC. For example, in the analysis of carbonyl compounds derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA), GC-MS is used for identification. nih.gov Different ionization techniques, such as electron impact (EI), chemical ionization (CI), and negative chemical ionization (NCI), can be employed to obtain complementary structural information. nih.gov For instance, NCI can lead to the formation of negative molecular ions and characteristic fragment ions, which aids in reliable identification. nih.gov

Similarly, in the analysis of the lipid peroxidation product 4-hydroxynonenal (B163490) (HNE), derivatization with pentafluorobenzyl-hydroxylamine followed by GC-MS with negative ion chemical ionization allows for sensitive and specific detection. nih.gov

The following table provides a summary of the spectroscopic data for this compound hydrochloride:

| Technique | Observation | Compound | Reference |

| ¹H NMR | Spectrum available for structural confirmation | O-(p-methylbenzyl)hydroxylamine, hydrochloride | spectrabase.com |

| Mass Spectrometry | Molecular Weight: 173.64 g/mol , Formula: C₈H₁₂ClNO | This compound hydrochloride | spectrabase.combldpharm.com |

Future Research Directions and Therapeutic Potential

Exploration of New Derivatization Reagents and Methodologies

The hydroxylamine (B1172632) moiety is a powerful functional group for chemical derivatization, particularly for the analysis of carbonyl compounds and other biomolecules. Research into O-substituted hydroxylamines has revealed their potential to enhance the sensitivity and accuracy of analytical methods.

Detailed research into analogues like O-(4-methoxybenzyl)hydroxylamine (4-MOBHA) has demonstrated significant improvements in the analysis of monosaccharides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov In one study, 4-MOBHA showed higher derivatization efficiency for monosaccharides compared to six other hydroxylamine analogues. acs.orgnih.gov This derivatization improved detection sensitivity by 83 to 1600-fold, with limits of quantitation in the femtomole range. acs.orgnih.gov Similarly, the use of o-benzyl hydroxylamine for derivatizing polycarboxylic acids resulted in more stable derivatives and enhanced detection sensitivity in MS/MS analysis. sci-hub.se

These findings suggest a promising future for O-(4-methylbenzyl)hydroxylamine as a derivatization reagent. The 4-methyl group, being electron-donating, can influence the reactivity and chromatographic behavior of the resulting derivatives. Future research should focus on synthesizing and evaluating this compound for the derivatization of a wide range of analytes, including aldehydes, ketones, and carboxylic acids, which are crucial in metabolomics and clinical diagnostics. nih.gov The development of paired derivatization strategies, using stable isotope-labeled versions of this compound, could further enhance the accuracy and precision of quantitative analyses in complex biological matrices. acs.orgnih.gov

Table 1: Comparison of Hydroxylamine-Based Derivatization Reagents and Their Applications

| Reagent Name | Analyte Class | Analytical Technique | Key Advantages |

|---|---|---|---|

| O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA) | Monosaccharides | LC-MS/MS | High derivatization efficiency; 83-1600 fold increase in sensitivity. acs.orgnih.gov |

| o-Benzyl hydroxylamine | Polycarboxylic acids | MS/MS | Better detection sensitivity; more stable derivatives. sci-hub.se |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl compounds | GC/MS | Enables identification and quantification of water-soluble organics. researcher.life |

Development of Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria is a critical global health threat, necessitating the development of antibacterial agents with novel mechanisms of action. researchgate.netnih.govzenodo.org Hydroxylamine derivatives have emerged as a promising class of compounds in this area. nih.govacs.org

Research has shown that N-substituted hydroxylamine compounds can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov A key study involved the design and synthesis of a library of N-hydroxylamine (N-HA) compounds that act by inhibiting the bacterial ribonucleotide reductase (RNR) enzyme. researchgate.netacs.org This enzyme is crucial for bacterial DNA synthesis and repair. acs.org The antibacterial effect stems from the ability of these compounds to act as radical scavengers. researchgate.netacs.org The study explored how substitutions on the aromatic ring of N-benzyl hydroxylamine derivatives could enhance this free-radical scavenging (FRS) activity. acs.org While the 4-methyl derivative was not explicitly tested, the principle of modulating electronic effects on the benzyl (B1604629) ring to stabilize the resulting radical is central. acs.org The electron-donating nature of the 4-methyl group could positively influence the radical scavenging capacity, making this compound a candidate for further investigation.

Furthermore, related structures have proven valuable in synthesizing new antibacterial agents. For example, a new synthetic route using palladium-catalyzed Buchwald-Hartwig amination of N-alkyl-O-(4-methoxybenzyl)hydroxylamines was developed to create N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds. wustl.edu These resulting compounds showed potent and selective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). wustl.edu This highlights the potential of this compound as a key intermediate in the synthesis of next-generation antibiotics.

Table 2: Antibacterial Activity of Selected Hydroxylamine Derivatives

| Compound Class | Target Bacteria | Noted Activity | Reference |

|---|---|---|---|

| N-Substituted Hydroxylamines | P. aeruginosa, S. aureus, E. coli | Inhibit bacterial growth and reduce biofilm biomass. researchgate.netnih.gov | researchgate.netnih.gov |

| N-alkyl-N-(pyridin-2-yl)hydroxylamines | M. luteus, MRSA, VRE | Potent and selective activity against Gram-positive bacteria (MIC90 = 2.0 µM for M. luteus). wustl.edu | wustl.edu |

Further Elucidation of Biological Mechanisms of Action

Understanding the precise biological mechanisms of action is crucial for the rational design of therapeutic agents. For hydroxylamine derivatives, several mechanisms have been proposed and investigated.

The primary antibacterial mechanism identified is the inhibition of bacterial ribonucleotide reductase (RNR) through radical scavenging. nih.govacs.org The efficacy of this action depends on the homolytic bond dissociation enthalpies (BDEs) of the O-H bond, which is influenced by inductive and resonance effects of substituents on the benzyl ring. acs.org Future studies on this compound should involve biophysical techniques and enzyme kinetics to quantify its interaction with RNR and confirm its radical-scavenging properties.

Beyond antibacterial action, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), an important enzyme in cancer immunotherapy. nih.gov These compounds are thought to inhibit IDO1 by coordinating directly to the heme iron within the enzyme's active site. nih.gov Docking studies have predicted potential binding modes, which could be further validated for the 4-methyl derivative through X-ray crystallography and structure-activity relationship (SAR) studies. nih.gov Investigating the inhibitory activity of this compound against IDO1 and other heme-containing enzymes could open new avenues for its therapeutic application.

Design of Next-Generation Enzyme Inhibitors

The structural scaffold of this compound is an excellent starting point for designing next-generation enzyme inhibitors targeting various diseases. The principles of structure-based drug design can be effectively applied to optimize its inhibitory potency and selectivity.

Significant progress has been made in developing O-alkylhydroxylamines as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov O-benzylhydroxylamine itself was found to be a sub-micromolar inhibitor of IDO1. nih.gov Subsequent SAR studies involving over forty derivatives led to compounds with improved potency, particularly with halogen substitutions at the meta position of the aromatic ring. nih.gov This systematic approach of modifying the benzyl ring provides a clear roadmap for designing novel inhibitors based on the this compound core. The 4-methyl group's electronic and steric properties could be leveraged to achieve specific interactions within an enzyme's active site.